molecular formula C15H12BrN3O2S B2923529 N-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-87-4

N-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2923529
CAS RN: 851945-87-4
M. Wt: 378.24
InChI Key: UKFCWOOGYVLCOX-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazolo[3,2-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a thiazolo[3,2-a]pyrimidine core, which is a bicyclic system with nitrogen and sulfur atoms in the ring. It also has a carboxamide group attached to the pyrimidine ring and a bromo-methylphenyl group attached to the nitrogen of the carboxamide .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several functional groups. The bromine atom on the phenyl ring can be reactive in nucleophilic aromatic substitution reactions. The carboxamide group might participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Properties such as solubility, melting point, and stability could be predicted using computational methods .

Mechanism of Action

Target of Action

CCG-29035, also known as N-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, primarily targets the RhoA transcriptional signaling pathway . This pathway involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) .

Mode of Action

CCG-1423, a potent analog of CCG-29035, acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It inhibits transcription activated by MKL1, suggesting a mechanism targeting MKL/SRF-dependent transcriptional activation .

Biochemical Pathways

The Rho/SRF pathway is the primary biochemical pathway affected by CCG-29035 . This pathway regulates various cellular functions, and its inhibition by CCG-29035 leads to changes in these functions . .

Pharmacokinetics

Based on the pharmacokinetics of similar compounds, it can be inferred that ccg-29035 is likely to be metabolized primarily in the liver, with subsequent excretion in the urine

Result of Action

CCG-29035 inhibits the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes . This leads to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . It also modulates the mitochondrial functions . The S-isomer of CCG-1423, an analog of CCG-29035, exhibits higher inhibitory effects on the cellular events triggered by MRTF-A activation .

Action Environment

It is known that environmental factors such as temperature, humidity, and light can influence the action and stability of many chemical compounds

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken while handling this compound .

Future Directions

Further studies could be conducted to explore the synthesis, reactivity, and biological activity of this compound. This could include experimental studies to determine its physical and chemical properties, as well as biological assays to evaluate its potential therapeutic effects .

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S/c1-8-5-10(16)3-4-12(8)18-13(20)11-6-17-15-19(14(11)21)9(2)7-22-15/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFCWOOGYVLCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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